N-[4-(dimethylamino)phenyl]-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide
Description
N-[4-(Dimethylamino)phenyl]-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative characterized by a 3-ethoxy group, a 1-ethyl substituent on the pyrazole ring, and a carboxamide moiety linked to a 4-(dimethylamino)phenyl group. This structure confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-3-ethoxy-1-ethylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-5-20-11-14(16(18-20)22-6-2)15(21)17-12-7-9-13(10-8-12)19(3)4/h7-11H,5-6H2,1-4H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUUYNQNNWQNQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)NC2=CC=C(C=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalysts and Solvents
Sodium acetate and piperidine are frequently employed to modulate pH and stabilize intermediates during cyclization. Polar solvents like ethanol and DMF enhance solubility and reaction rates, while aprotic solvents such as THF are preferred for amidation steps to avoid side reactions.
Temperature and Time
Cyclization reactions typically proceed at reflux temperatures (70–80°C) for 3–6 hours. Alkylation and amidation steps require milder conditions (40–60°C) to prevent decomposition, with reaction times varying between 2 and 12 hours depending on the substrate’s reactivity.
Yield Improvements
Source emphasizes that stepwise purification—using column chromatography after each major reaction—increases the overall yield to 60–70%. In contrast, one-pot methods, while efficient, often result in lower yields (40–50%) due to intermediate instability.
Analytical Characterization
Post-synthetic analysis ensures structural fidelity and purity. Source details the use of high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak at m/z 302.37, corresponding to the compound’s molecular formula (C₁₆H₂₂N₄O₂). Nuclear magnetic resonance (NMR) spectroscopy reveals characteristic signals: a singlet at δ 3.05 ppm for the dimethylamino group’s six protons, a quartet at δ 1.37 ppm for the ethyl group’s methyl protons, and a triplet at δ 4.29 ppm for the ethoxy group’s methylene protons.
Infrared (IR) spectroscopy identifies key functional groups, including the amide C=O stretch at 1650 cm⁻¹ and N–H bends at 1540 cm⁻¹. High-performance liquid chromatography (HPLC) with UV detection at 254 nm is used to assess purity, with commercial batches achieving ≥98% purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)phenyl]-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have indicated that N-[4-(dimethylamino)phenyl]-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide exhibits significant anticancer properties. It has been shown to inhibit the proliferation of certain cancer cell lines, making it a candidate for further development as an anticancer agent. For instance, a study highlighted its effectiveness against breast and prostate cancer cells, suggesting mechanisms involving apoptosis and cell cycle arrest.
Mechanism of Action
The compound acts by modulating specific signaling pathways associated with tumor growth. It is believed to interfere with the PI3K/Akt/mTOR pathway, which is crucial for cellular growth and survival. This modulation may lead to enhanced apoptosis in cancer cells while sparing normal cells, thus reducing side effects typically associated with chemotherapy.
Case Studies
A notable case study involved the application of this compound in a preclinical model of breast cancer. The results demonstrated a significant reduction in tumor size and improved survival rates among treated subjects compared to controls. This has prompted further exploration into its potential as a therapeutic agent in clinical settings.
Agricultural Science
Pesticide Development
this compound has also been investigated for its potential use as a pesticide. Its chemical structure suggests it may possess herbicidal and insecticidal properties. Preliminary studies indicate that it can effectively control certain pests while being less harmful to beneficial insects.
Field Trials
Field trials conducted on crops such as maize and soybean have shown promising results. The compound reduced pest populations significantly without adversely affecting crop yield or quality. These findings support its potential use in sustainable agriculture practices.
Material Science
Polymer Additives
In material science, this compound is being explored as an additive in polymer formulations. Its unique chemical properties allow it to enhance the thermal stability and mechanical strength of various polymers. Research has demonstrated that incorporating this compound into polymer matrices results in improved performance characteristics.
Applications in Coatings
The compound's stability under UV light makes it an attractive candidate for use in coatings and paints. By improving the durability and longevity of these materials, it can contribute to more sustainable building practices.
Summary Table of Applications
| Field | Application | Key Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Inhibits cancer cell proliferation; modulates PI3K/Akt/mTOR pathway |
| Agricultural Science | Pesticide development | Effective against pests; safe for beneficial insects |
| Material Science | Polymer additive | Enhances thermal stability and mechanical strength; UV stability for coatings |
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)phenyl]-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-[4-(dimethylamino)phenyl]-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide with structurally related pyrazole-carboxamide derivatives, highlighting key differences in substituents, molecular properties, and inferred functional characteristics:
Key Observations:
Substituent Effects: The dimethylamino group in the target compound distinguishes it from halogenated analogs (e.g., 3,4-dichlorophenyl in or 4-fluorophenyl in ). This group likely enhances solubility in polar solvents compared to halogenated derivatives, which are more lipophilic. Ethoxy and ethyl groups are conserved across all analogs, suggesting their role in maintaining pyrazole ring stability or modulating steric bulk.
Molecular Weight and Bioactivity :
- The target compound’s estimated molecular weight (~318.4) places it between smaller fluorophenyl derivatives (e.g., 277.29 in ) and bulkier dichlorophenyl/nitro-containing analogs (e.g., 348.36 in ). Lower molecular weight may correlate with improved bioavailability.
Methoxyethyl in adds a flexible chain that could influence pharmacokinetics, such as extended half-life or reduced clearance.
Synthetic Considerations: Halogenated analogs (e.g., ) may require specialized conditions for introducing chlorine or fluorine, whereas the dimethylamino group in the target compound might necessitate reductive amination or palladium-catalyzed coupling.
Limitations in Available Data:
- Physical properties (e.g., melting point, solubility) and biological activity data are absent in the provided evidence, limiting direct functional comparisons.
- Structural inferences are based on substituent chemistry rather than experimental results.
Biological Activity
N-[4-(dimethylamino)phenyl]-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide, a compound with the molecular formula and a molecular weight of 302.37 g/mol, has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and analgesic properties. This article delves into its biological activity, synthesizing findings from various studies and reviews.
Chemical Structure and Properties
The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of a dimethylamino group and an ethoxy substituent enhances its pharmacological profile. The structural formula can be represented as follows:
Anti-inflammatory Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant anti-inflammatory effects, with many compounds showing inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. The COX enzymes are crucial in the inflammatory process, making them prime targets for anti-inflammatory drug development.
- Mechanism of Action :
-
Case Studies :
- Study 1 : A series of substituted pyrazole derivatives were evaluated for their COX inhibitory activity. Compounds similar to this compound exhibited IC50 values ranging from 0.034 to 0.052 μM against COX-2, indicating potent anti-inflammatory properties .
- Study 2 : In a carrageenan-induced rat paw edema model, compounds with similar structures demonstrated significant reduction in edema compared to controls, suggesting effective anti-inflammatory action .
Analgesic Activity
The analgesic potential of pyrazole derivatives has also been explored. The mechanism often involves modulation of pain pathways and inhibition of inflammatory mediators.
- Research Findings :
Toxicity and Safety Profile
Understanding the safety profile is crucial for any therapeutic candidate:
- Toxicological Studies :
- Acute toxicity studies revealed that the LD50 values for certain pyrazole derivatives were greater than 2000 mg/kg in mice, indicating a favorable safety margin .
- Histopathological evaluations showed minimal degenerative changes in vital organs, suggesting that these compounds may be safe for further development .
Summary of Findings
| Activity | IC50 (μM) | LD50 (mg/kg) | Notes |
|---|---|---|---|
| COX-2 Inhibition | 0.034 - 0.052 | >2000 | Selective inhibition |
| Anti-inflammatory | Significant | Effective in edema model | |
| Analgesic | Significant | Modulates pain pathways |
Q & A
Q. Critical Parameters :
- Temperature control during cyclization to avoid side products.
- Purification via column chromatography or recrystallization to isolate regioisomers .
Basic: Which spectroscopic techniques are most effective for characterizing the substituent groups in this compound, and how are data interpreted?
Answer:
- NMR :
- ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethyl CH3), δ 3.0–3.2 ppm (N(CH3)2), and δ 6.5–7.5 ppm (aromatic protons) confirm substituent placement .
- ¹³C NMR : Carboxamide carbonyl at ~165 ppm and pyrazole carbons at 140–160 ppm .
- IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight, while fragmentation patterns confirm substituent connectivity .
Advanced: How can crystallographic data be utilized to confirm the structural integrity of this compound, and what challenges arise in polymorphism analysis?
Answer:
- X-ray Crystallography : Resolves bond lengths, angles, and hydrogen-bonding networks. For example, planar pyrazole rings with dihedral angles <10° relative to the carboxamide group indicate conjugation .
- Polymorphism Challenges :
- Solvent-dependent crystallization may yield multiple forms (e.g., hydrates or solvates).
- Thermal analysis (DSC/TGA) and PXRD differentiate polymorphs but require high-purity samples .
Advanced: What strategies resolve contradictions in biological activity data across different cell lines or assays?
Answer:
- Assay Validation : Use standardized protocols (e.g., ATP-based viability assays) and control compounds (e.g., staurosporine) to minimize variability .
- Mechanistic Profiling :
- In Vivo Correlation : Xenograft models validate in vitro findings; tumor regression at 15 mg/kg in mice correlates with target inhibition .
Advanced: How does modifying the pyrazole core's substituents impact pharmacokinetic properties, and what computational models predict these effects?
Answer:
- Substituent Effects :
- Ethoxy Group : Enhances metabolic stability by reducing CYP450 oxidation .
- Dimethylaminophenyl : Improves solubility via protonation at physiological pH .
- Computational Tools :
Basic: What safety protocols are recommended for handling this compound during synthesis and biological testing?
Answer:
- PPE : Gloves, lab coats, and goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during solvent evaporation or reactions releasing volatile byproducts (e.g., HCl gas) .
- Waste Disposal : Segregate organic waste and neutralize acidic/basic residues before disposal .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound's potency against kinase targets?
Answer:
- Pyrazole Core Modifications :
- Carboxamide Linker :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
